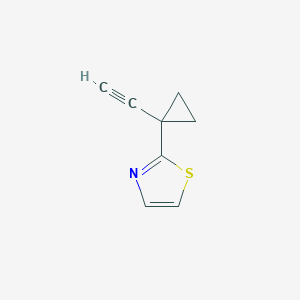
2-(1-Ethynylcyclopropyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Ethynylcyclopropyl)-1,3-thiazole” is a chemical compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The compound also contains an ethynylcyclopropyl group attached to the thiazole .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring attached to an ethynylcyclopropyl group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the position of the substituent .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its structure. Properties such as boiling point, melting point, and solubility would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthetic Strategies and Pharmacological Importance
Thiazole derivatives, including structures similar to 2-(1-Ethynylcyclopropyl)-1,3-thiazole, are fundamental in heterocyclic chemistry and drug design due to their bioactive properties and diverse applications. These derivatives serve as bioactive agents, liquid crystals, sensors, and catalysts. The molecular architecture of 1,3-thiazoles is particularly advantageous for drug development, highlighting their significance in synthetic and medicinal chemistry (Nayak & Gaonkar, 2019).
Antitumor Activity
Thiazole derivatives have shown potent antitumor activity in preclinical assays. For instance, certain substituted thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines, demonstrating the therapeutic potential of thiazole-based compounds in oncology (Lombardo et al., 2004).
Antimicrobial and Antiviral Activities
Novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) containing thiazole moieties have been synthesized and shown to possess in vitro activity against a range of microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Additionally, these compounds were evaluated for their antiviral activity against HIV-1, demonstrating the broad-spectrum bioactivity of thiazole-containing compounds (Szulczyk et al., 2017).
Anticonvulsant Activities
Thiazole derivatives have also been investigated for their anticonvulsant activities. A study on novel cyclopentanecarbaldehyde-based 2,4-disubstituted 1,3-thiazoles presented significant in vivo anticonvulsant activity in mouse models of seizures, highlighting the potential of thiazole compounds in treating neurological disorders (Łączkowski et al., 2016).
Coordination Chemistry and Applications
The coordination chemistry of thiazoles, including those with structures akin to this compound, has been explored for various applications in medicinal- and agro-chemistries, catalysis, and material sciences. Thiazole-derived compounds are potential candidates for developing light-emitting diodes (LEDs), photochromes, and molecular switches, demonstrating the versatile application of thiazole moieties in advanced material science (Frija et al., 2016).
Wirkmechanismus
Target of Action
The primary targets of 2-(1-Ethynylcyclopropyl)-1,3-thiazole are currently unknown. This compound is structurally similar to other ethynylcyclopropyl compounds, which have been found to interact with various biological targets . .
Mode of Action
Based on its structural similarity to other ethynylcyclopropyl compounds, it may interact with its targets through covalent bonding The ethynyl group could potentially undergo a reaction with a target protein, leading to changes in the protein’s function
Eigenschaften
IUPAC Name |
2-(1-ethynylcyclopropyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-2-8(3-4-8)7-9-5-6-10-7/h1,5-6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPRQWKZPCEOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2924757.png)
![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2924760.png)
![3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2924761.png)
![4-[Bis(2-methoxyethyl)amino]-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924762.png)
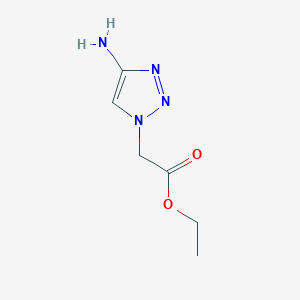
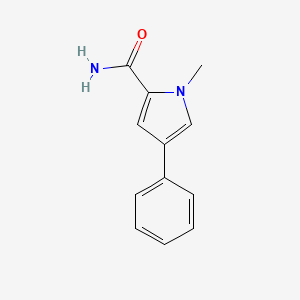
![ethyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2924766.png)
![N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2924767.png)
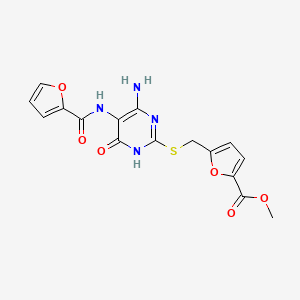
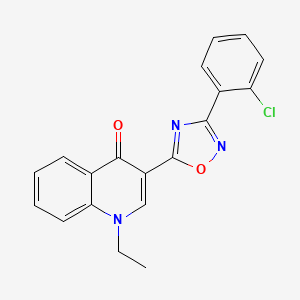
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)
![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)
![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)